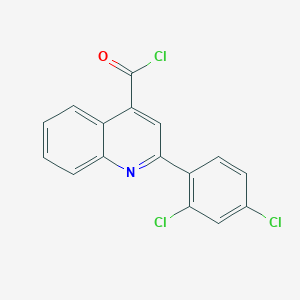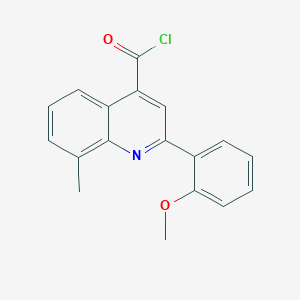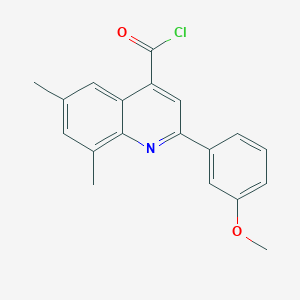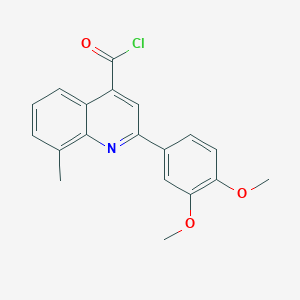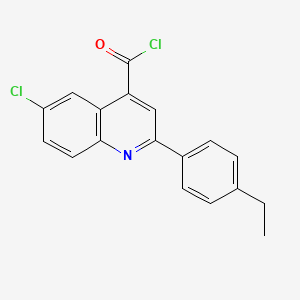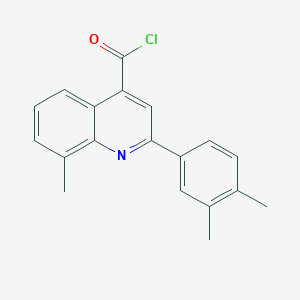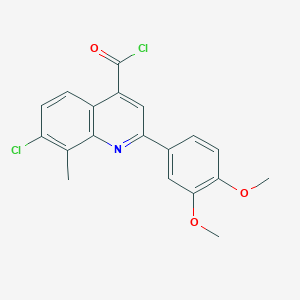
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, also known as CMP-DMC, is a synthetic quinoline derivative with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a useful intermediate for the synthesis of bioactive compounds, such as benzodiazepines, and has been used in the synthesis of a variety of drugs. CMP-DMC is a powerful reagent for the synthesis of heterocyclic compounds, and its reactivity and selectivity make it an attractive alternative to traditional reagents.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
- 4-Methylquinolines react with hot thionyl chloride to form 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes. These derivatives have unique properties and potential applications in various chemical processes (Al-Shaar et al., 1988).
Complex Formation and Structural Studies
- Studies on the formation of 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones and 13H-Pyrido[4 ,3 :3,4]pyrrolo[2,1 -b][3]benzazepin-13-ones reveal the potential of methylquinoline derivatives in forming novel alkaloidal systems, which could be of significance in the field of organic chemistry (Nagarajan et al., 1994).
Applications in Organometallic Chemistry
- Research into the dissociation of cyclopalladated ligands from chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes explores the reactivity patterns and potential applications of these complexes in organometallic chemistry (Ryabov, 1984).
Photophysical Properties and Investigations
- Studies on the photophysical properties and computational investigations of tricarbonylrhenium(I) derivatives highlight the significance of quinoline derivatives in developing new materials with unique optical properties (Albertino et al., 2007).
Anticorrosion Properties
- Research on the anticorrosion properties of quaternary ammonium chlorides with alkylthiomethyl radical, including isoquinolinium derivatives, demonstrates their effectiveness in protecting metals from corrosion, which is crucial in material science and engineering (Pernak, 1984).
Propiedades
IUPAC Name |
7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-14(20)6-5-12-13(19(21)23)9-15(22-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGQZOGENQWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




